N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride
Description
N-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a tetrahydroisoquinoline derivative featuring a methyl group on the tertiary amine and a carboxamide group at the 3-position, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical development .
Key structural attributes:
- Tetrahydroisoquinoline core: Confers rigidity and binding affinity to biological targets.
- N-methyl carboxamide: Modulates receptor selectivity and metabolic stability.
- Hydrochloride salt: Improves aqueous solubility for enhanced bioavailability.
Properties
CAS No. |
133211-59-3 |
|---|---|
Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-11(14)10-6-8-4-2-3-5-9(8)7-13-10;/h2-5,10,13H,6-7H2,1H3,(H,12,14);1H |
InChI Key |
TZELPFDEZYGKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2CN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid
The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through a reaction involving L-phenylalanine , hydrobromic acid , and formaldehyde . This method is described in a patent for preparing optically pure isomers of the compound.
- Step 1: React L-phenylalanine with hydrobromic acid and formaldehyde at an elevated temperature (typically between 40°C and 150°C) to produce a reaction mixture.
- Step 2: Cool the reaction mixture to precipitate the optically pure isomer.
- Step 3: Collect the precipitate by filtration.
- Step 4: Neutralize the precipitate with a base to form the free acid, which is then dried.
Conversion to N-Methyl-1,2,3,4-Tetrahydroisoquinoline-3-Carboxamide Hydrochloride
To convert 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid into This compound , the following steps can be followed:
- Step 1: Activate the carboxylic acid group of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) or dicyclohexylcarbodiimide (DCC) .
- Step 2: React the activated carboxylic acid with methylamine in the presence of a base such as triethylamine (Et3N) to form the amide.
- Step 3: Convert the amide into its hydrochloride salt by treating it with hydrochloric acid .
Analysis and Purification
After synthesis, the compound can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy , Mass Spectrometry (MS) , and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity. Purification can be achieved through recrystallization or chromatographic methods.
Data Table: Synthesis Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | L-phenylalanine, HBr, Formaldehyde | 70°C - 90°C, 2-4 hours | 80-90% |
| 2 | Activated carboxylic acid, Methylamine, Et3N | Room temperature, 1-2 hours | 70-80% |
| 3 | Amide, HCl | Room temperature, 30 minutes | 90-95% |
Research Outcomes
- Optical Purity: The method for synthesizing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid allows for the production of optically pure isomers, which is crucial for biological applications.
- Biological Evaluation: Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been evaluated for their biological activities, showing potential in various therapeutic areas.
- Coordination Compounds: The carboxylic acid derivatives can form coordination compounds with metals, which have been studied for their structural properties.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated tetrahydroisoquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its neuroprotective properties and potential to modulate neurotransmitter systems.
Medicine: Investigated for its potential use in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with various molecular targets in the brain. It is believed to exert neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, scavenging free radicals, and antagonizing the glutamatergic system. These actions help in reducing oxidative stress and preventing neuronal damage .
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares the compound with structurally related tetrahydroisoquinoline derivatives, focusing on substituents, physicochemical properties, and pharmacological activities.
Substituent Variations on the Amide Nitrogen
The nature of the substituent on the carboxamide nitrogen significantly impacts biological activity and physicochemical properties.
Key Observations :
Modifications to the Tetrahydroisoquinoline Core
Functional groups on the aromatic ring or adjacent positions influence pharmacological profiles.
Key Observations :
- Hydroxyl groups at position 7 enhance receptor binding and selectivity for kappa opioid receptors .
- Ester derivatives serve as prodrugs, improving absorption before enzymatic hydrolysis .
Pharmacological Data
Biological Activity
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride (commonly referred to as 1MeTIQ) is a chiral compound belonging to the tetrahydroisoquinoline class, which has garnered significant research interest due to its diverse biological activities. This article delves into the biological activity of 1MeTIQ, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
1MeTIQ is characterized by its tetrahydroisoquinoline core, which is modified with a methyl group at the nitrogen atom and a carboxamide functional group. This unique structure contributes to its pharmacological properties.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| Solubility | Soluble in water and organic solvents |
| Chirality | Chiral compound (3S configuration) |
The biological activity of 1MeTIQ is primarily attributed to its interaction with various molecular targets in the body. It has been shown to modulate neurotransmitter systems, particularly in the central nervous system (CNS), which may underlie its neuroprotective effects.
Key Mechanisms:
- Neuroprotection : 1MeTIQ exhibits protective effects against neurotoxins such as MPTP and rotenone, which are known to induce Parkinsonian symptoms in animal models .
- Dopamine Metabolism : It influences dopamine metabolism and has been implicated in the modulation of dopaminergic pathways .
- Receptor Interaction : The compound interacts with specific receptors and enzymes, leading to alterations in cellular signaling pathways that are crucial for neuronal survival and function .
Biological Activities
1MeTIQ has demonstrated a broad spectrum of biological activities:
- Neuroprotective Effects : Studies indicate that it can protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease .
- Anti-addictive Properties : Research has shown that 1MeTIQ can reduce addictive behaviors in animal models, particularly concerning cocaine addiction .
- Antimicrobial Activity : Some studies suggest potential antibacterial properties against specific pathogens, although more research is needed to confirm this activity .
Neuroprotective Studies
A study published in PubMed highlighted the neuroprotective effects of 1MeTIQ in rodent models. The compound was found to significantly reduce neurotoxic effects induced by MPTP administration, showcasing its potential as a therapeutic agent for Parkinson's disease .
Structure-Activity Relationship (SAR)
Research has explored the SAR of tetrahydroisoquinoline derivatives. Modifications on the core structure have yielded compounds with enhanced activity against various targets. For instance, introducing different substituents on the aromatic ring or altering the nitrogen methylation status has been shown to affect biological potency .
Comparative Analysis with Related Compounds
A comparative analysis highlights how 1MeTIQ stands out among similar compounds:
| Compound | Key Activity |
|---|---|
| (3S)-1,2,3,4-tetrahydroisoquinoline | General neuroprotective effects |
| (3S)-N-ethyl-1,2,3,4-tetrahydroisoquinoline | Altered receptor binding affinity |
| (3S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Increased lipophilicity |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing substituents on the tetrahydroisoquinoline ring system in this compound?
- Methodology :
- Use coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids for amide bond formation .
- Protect reactive groups (e.g., hydroxyls) with Boc (tert-butoxycarbonyl) to prevent side reactions. Deprotection with HCl in methanol yields the hydrochloride salt .
- Optimize solvent choice (e.g., THF or CH₃CN) and reaction temperature (e.g., ice bath for T3P-mediated couplings) to improve yields .
Q. How is structural confirmation achieved for this compound and its derivatives?
- Methodology :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.0–2.5 ppm), and carboxamide carbonyls (δ ~170 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the core structure .
- Optical rotation : Verify enantiomeric purity (e.g., [α]D = +99° for compound 7 hydrochloride) .
Q. What are the solubility challenges for in vivo studies, and how are they addressed?
- Methodology :
- Use DMSO as a primary solvent for stock solutions (10 mM), with sonication or heating (37°C) to aid dissolution .
- For animal studies, prepare working solutions by diluting DMSO stocks with PEG300, Tween 80, and saline to minimize toxicity .
- Note: Stability varies; store at -20°C (1 month) or -80°C (6 months) to prevent degradation .
Advanced Research Questions
Q. How does stereochemistry influence pharmacological activity in tetrahydroisoquinoline derivatives?
- Methodology :
- Synthesize enantiomers (e.g., (3R) vs. (3S)) and evaluate receptor binding (e.g., κ-opioid receptor antagonism) using radioligand displacement assays .
- Correlate stereochemical data (e.g., absolute configuration via 2D NMR) with activity; for example, (3R) enantiomers show higher selectivity for κ-opioid receptors .
Q. What experimental designs resolve discrepancies in structure-activity relationship (SAR) data?
- Methodology :
- Compare analogs with varied substituents (e.g., cyclopentyl vs. cyclohexyl groups) to assess steric/electronic effects on receptor affinity .
- Use molecular docking simulations to predict binding modes and validate with mutagenesis studies (e.g., key residues in κ-opioid receptors) .
Q. How are impurities or diastereomers detected and quantified during synthesis?
- Methodology :
- Employ reverse-phase HPLC with UV detection (e.g., 254 nm) and MS-compatible mobile phases (e.g., acetonitrile/water + 0.1% formic acid) .
- Reference standards (e.g., sertraline-related impurities) can guide method development for detecting byproducts like unreacted intermediates or epimers .
Q. What strategies optimize receptor binding assays for compounds with low aqueous solubility?
- Methodology :
- Pre-dissolve compounds in DMSO (<1% final concentration) to avoid precipitation in assay buffers .
- Use scintillation proximity assays (SPA) or fluorescence polarization to measure binding in heterogeneous solutions .
Key Notes
- Stereochemical rigor : Absolute configuration must be confirmed via 2D NMR or X-ray crystallography to avoid misinterpretation of activity data .
- In vivo formulation : Prioritize biocompatible solvents (e.g., saline/PEG300) to reduce confounding effects in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
